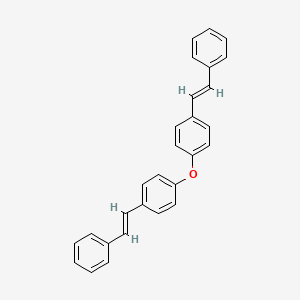
4,4'-Distyryldiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Distyryldiphenyl ether is an organic compound characterized by two styryl groups attached to a diphenyl ether core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Distyryldiphenyl ether typically involves the reaction of diphenyl ether with styrene under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where diphenyl ether reacts with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Distyryldiphenyl ether may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen: 4,4’-Distyryldiphenylether durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Hydrierung der Styrylgruppen zur Bildung von Diphenylethan-Derivaten führt.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, wobei Halogene oder andere Substituenten mit Reagenzien wie Brom oder Chlor eingeführt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Wasserstoffgas (H2), Palladiumkatalysator (Pd/C)
Substitution: Brom (Br2), Chlor (Cl2)
Hauptsächlich gebildete Produkte:
Oxidation: Ketone, Carbonsäuren
Reduktion: Diphenylethan-Derivate
Substitution: Halogenierte Diphenylether
Wissenschaftliche Forschungsanwendungen
4,4’-Distyryldiphenylether hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Es wird auch im Studium von Reaktionsmechanismen und Katalyse eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird bei der Herstellung von Polymeren, Farbstoffen und anderen Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4,4’-Distyryldiphenylether beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken, an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu potenziellen krebshemmenden Wirkungen führt. Darüber hinaus ermöglichen seine strukturellen Eigenschaften eine Wechselwirkung mit Zellmembranen, wodurch deren Integrität und Funktion beeinflusst werden.
Ähnliche Verbindungen:
Diphenylether: Ein einfacheres Analogon ohne die Styrylgruppen, das bei der Herstellung von Flammschutzmitteln und als Wärmeträgerflüssigkeit verwendet wird.
4,4’-Dihydroxydiphenylether: Enthält Hydroxylgruppen anstelle von Styrylgruppen und wird bei der Synthese von Polymeren und als Zwischenprodukt in der organischen Synthese verwendet.
4,4’-Dinitrodiphenylether: Enthält Nitrogruppen und wird als Zwischenprodukt bei der Herstellung von Farbstoffen und anderen Chemikalien verwendet.
Einzigartigkeit: 4,4’-Distyryldiphenylether ist aufgrund der Anwesenheit von Styrylgruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Gruppen verstärken die Reaktivität der Verbindung und machen sie für bestimmte Anwendungen in Forschung und Industrie geeignet. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, und seine potenziellen biologischen Aktivitäten unterscheiden sie außerdem von anderen ähnlichen Verbindungen.
Wirkmechanismus
The mechanism of action of 4,4’-Distyryldiphenyl ether involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structural properties allow it to interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Diphenyl ether: A simpler analog without the styryl groups, used in the production of flame retardants and as a heat transfer fluid.
4,4’-Dihydroxydiphenyl ether: Contains hydroxyl groups instead of styryl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.
4,4’-Dinitrodiphenyl ether: Contains nitro groups, used as an intermediate in the production of dyes and other chemicals.
Uniqueness: 4,4’-Distyryldiphenyl ether is unique due to the presence of styryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C28H22O |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene |
InChI |
InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |
InChI-Schlüssel |
LZJZCZPVUPKZQM-PHEQNACWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















